Benzyl 2-(furan-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a piperidine ring substituted with a benzyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and furan substituents. One common method involves the use of benzyl chloride and 2-furancarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(piperidin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(furan-2-yl)piperidine-1-carboxylate
- N-Benzylpiperidine
Uniqueness
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is unique due to the presence of both benzyl and furan substituents, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Biological Activity
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a pharmacological agent. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Pharmacological Properties
This compound has been studied for various pharmacological activities, including:
-
Anticholinesterase Activity : Compounds with similar structures have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
Compound AChE IC50 (nM) BuChE IC50 (nM) ADS031 41.7 ± 8.5 Not specified ADS022 <4 Not specified
These values indicate a significant potential for treating cognitive disorders through cholinesterase inhibition .
Receptor Binding Studies
Recent studies have focused on the interaction of this compound with histamine receptors, particularly the H3 receptor. The compound exhibited promising antagonist/inverse agonist properties, which are crucial for managing conditions like obesity and cognitive dysfunction.
In a study involving guinea pig ileum assays, the compound demonstrated a pA2 value exceeding 7, indicating high affinity for the H3 receptor .
Study on Anticancer Activity
A notable case study investigated the anticancer properties of piperidine derivatives, including this compound. The compound was evaluated in vitro against various cancer cell lines and showed cytotoxic effects comparable to established chemotherapeutics.
The results were summarized as follows:
Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|
FaDu Hypopharyngeal | 10 | Bleomycin (15 µM) |
MCF7 Breast Cancer | 12 | Doxorubicin (8 µM) |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapy .
Neuroprotective Effects
Another research focus has been on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In models of oxidative stress, it was found to significantly reduce cell death and promote neuronal survival.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl 2-(furan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c19-17(21-13-14-7-2-1-3-8-14)18-11-5-4-9-15(18)16-10-6-12-20-16/h1-3,6-8,10,12,15H,4-5,9,11,13H2 |
InChI Key |
ZSJVBWIGCPJKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CO2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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